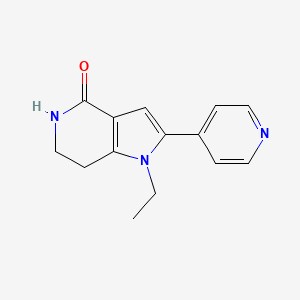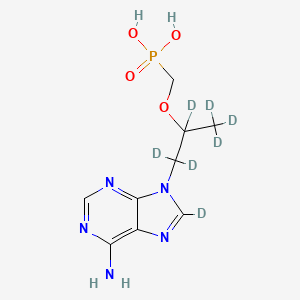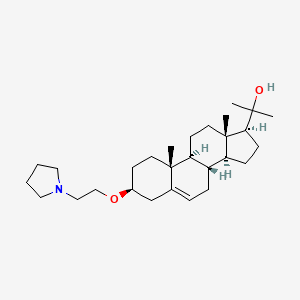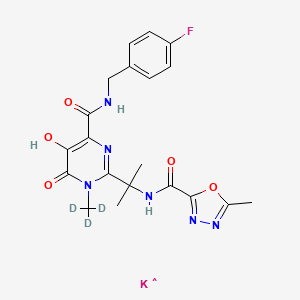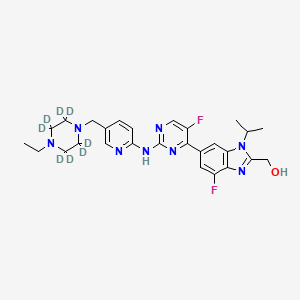
Abemaciclib metabolite M20-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abemaciclib metabolite M20-d8 is a deuterium-labeled derivative of Abemaciclib metabolite M20. Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6, which are involved in the regulation of the cell cycle. This compound is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Abemaciclib metabolite M20-d8 involves the incorporation of deuterium atoms into the structure of Abemaciclib metabolite M20. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for the preparation of this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of deuterium-labeled compounds. This includes the use of high-purity deuterated reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Abemaciclib metabolite M20-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically catalyzed by enzymes such as cytochrome P450 3A4, which is involved in the hepatic metabolism of Abemaciclib .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve physiological pH and temperature, as well as the presence of cofactors and coenzymes that facilitate the enzymatic reactions .
Major Products: The major products formed from the reactions of this compound include various hydroxylated and desethylated derivatives. These metabolites retain the biological activity of the parent compound and contribute to its overall pharmacological effects .
Wissenschaftliche Forschungsanwendungen
Abemaciclib metabolite M20-d8 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of Abemaciclib. It is also used in drug metabolism studies to investigate the metabolic pathways and enzyme interactions involved in the biotransformation of Abemaciclib . Additionally, this compound is used in the development of analytical methods for the quantification of Abemaciclib and its metabolites in biological samples .
Wirkmechanismus
Abemaciclib metabolite M20-d8 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases play a crucial role in the regulation of the cell cycle by phosphorylating the retinoblastoma protein, which controls the progression from the G1 to the S phase of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Abemaciclib metabolite M20-d8 include other cyclin-dependent kinase inhibitors such as Palbociclib and Ribociclib. These compounds also target cyclin-dependent kinases 4 and 6 and are used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
Uniqueness: this compound is unique in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties. This makes this compound a valuable tool in drug metabolism and pharmacokinetic research .
Eigenschaften
Molekularformel |
C27H32F2N8O |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34)/i7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
KUJBDJBMXOTNIT-UFBJYANTSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |
Kanonische SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

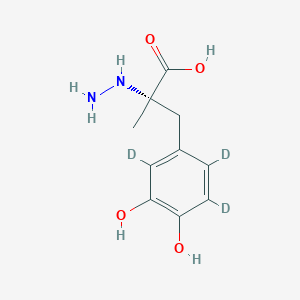
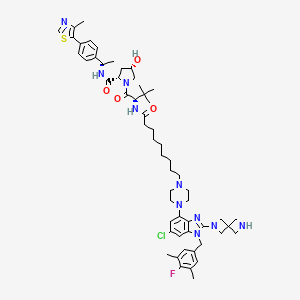

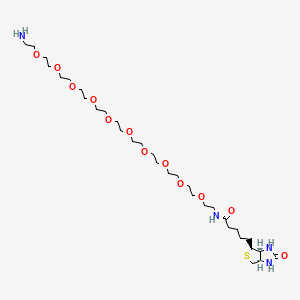
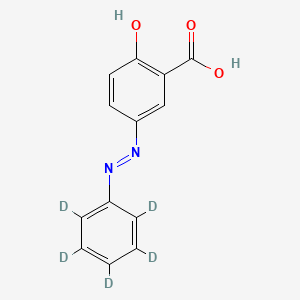
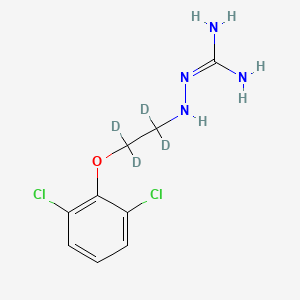

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
